3-((6-Methylpyridin-3-yl)oxy)benzaldehyde
Description
3-((6-Methylpyridin-3-yl)oxy)benzaldehyde is a benzaldehyde derivative featuring a pyridine ring substituted with a methyl group at the 6-position, connected via an ether linkage to the 3-position of the benzaldehyde core. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The aldehyde group offers reactivity for further functionalization, while the methylpyridinyloxy substituent may enhance solubility or influence binding interactions in biological systems.
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-(6-methylpyridin-3-yl)oxybenzaldehyde |
InChI |
InChI=1S/C13H11NO2/c1-10-5-6-13(8-14-10)16-12-4-2-3-11(7-12)9-15/h2-9H,1H3 |
InChI Key |
VQICFLJJZUHQBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=CC=CC(=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-Methylpyridin-3-yl)oxy)benzaldehyde typically involves the reaction of 6-methylpyridin-3-ol with 3-formylphenylboronic acid in the presence of a suitable catalyst. One common method involves dissolving 6-methylpyridin-3-ol and 3-formylphenylboronic acid in dichloromethane, followed by the addition of pyridine as a base. The reaction mixture is then stirred at room temperature to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((6-Methylpyridin-3-yl)oxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: 3-((6-Methylpyridin-3-yl)oxy)benzoic acid.
Reduction: 3-((6-Methylpyridin-3-yl)oxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-((6-Methylpyridin-3-yl)oxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((6-Methylpyridin-3-yl)oxy)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to specific sites on target molecules, leading to changes in their activity or function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
- 3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde (B1) : Features dual 4-fluorobenzyloxy groups at positions 3 and 4 of the benzaldehyde ring, synthesized via nucleophilic substitution with 1-(bromomethyl)-4-fluorobenzene and K₂CO₃ in acetonitrile (72.8% yield) .
- 4-Methoxy-3-(6-oxo-1,6-dihydropyridin-3-yl)benzaldehyde: Contains a dihydropyridinone ring at position 3 and a methoxy group at position 4, introducing hydrogen-bonding capabilities .
In contrast, the target compound’s 6-methylpyridinyloxy group provides a balance of lipophilicity and electron-donating effects, distinct from the electron-withdrawing fluorine in B1 or the hydrogen-bonding dihydropyridinone in the analog from .
Physicochemical Properties
Research Findings
- Substituent Effects : Fluorine in B1 increases electrophilicity at the aldehyde (νC=O ~1700 cm⁻¹ in IR), whereas the target’s methylpyridine may lower this frequency due to electron donation .
- Solubility: The dihydropyridinone analog’s solubility in polar solvents (e.g., DMSO) exceeds that of B1 or the target compound, as inferred from structural features .
- Thermal Stability : B1’s fluorinated aromatic system likely enhances thermal stability (mp >150°C), while the target’s pyridine ring may confer lower melting points .
Biological Activity
3-((6-Methylpyridin-3-yl)oxy)benzaldehyde is a substituted benzaldehyde characterized by a unique structure that includes a benzaldehyde moiety linked to a 6-methylpyridine group through an ether bond. This compound has garnered attention due to its potential biological activities, making it a candidate for further research in pharmacology and medicinal chemistry.
The compound's synthesis can be achieved through various methods, reflecting its accessibility for research and application. The presence of the pyridine ring in its structure enhances its reactivity, allowing it to participate in diverse chemical reactions.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting potential applications in treating infections.
- Anticancer Properties : Preliminary studies indicate that derivatives with similar structures may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.
- Neuroprotective Effects : Some benzaldehyde derivatives have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
Anticancer Activity
A study on related compounds demonstrated that certain benzaldehyde derivatives inhibited the growth of cancer cells in vitro. For instance, the compound 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA) was shown to selectively inhibit the proliferation of colorectal cancer cells with an IC50 value of 24.95 µM, highlighting the potential of similar structures like this compound in cancer therapy .
Antimicrobial Studies
Research has indicated that compounds with structural similarities to this compound possess antimicrobial properties. These studies often involve assessing the inhibition of fungal growth and toxin production, particularly against strains like Aspergillus flavus, which is known for producing aflatoxins .
Interaction Studies
Interaction studies focusing on binding affinities with biological targets are crucial for understanding the pharmacodynamics of this compound. For example, investigations into its interaction with enzymes or receptors can provide insights into its mechanism of action and therapeutic potential.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Hydroxybenzaldehyde | Structure | Contains a hydroxyl group enhancing hydrogen bonding. |
| 4-Methylbenzaldehyde | Structure | Simple methyl substitution without heteroatoms. |
| 5-(Pyridin-2-yloxy)benzaldehyde | Structure | Similar ether linkage but differs in pyridine positioning. |
The unique combination of a methyl-substituted pyridine ring and an aldehyde functional group makes this compound particularly interesting for both synthetic and medicinal chemistry applications. Its distinct reactivity patterns compared to other similar compounds allow for targeted modifications that could enhance its biological activity or selectivity towards specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
